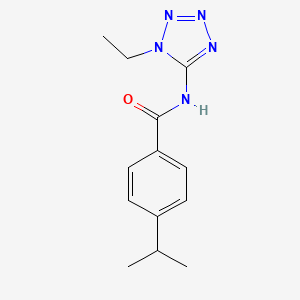
N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tetrazole ring attached to a benzamide moiety, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Benzamide Moiety: The tetrazole derivative is then coupled with 4-(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Methyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide
- N-(1-Ethyl-1H-tetrazol-5-yl)-4-(methyl)benzamide
- N-(1-Ethyl-1H-tetrazol-5-yl)-4-(tert-butyl)benzamide
Uniqueness
N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activities.
Propriétés
Numéro CAS |
638146-73-3 |
|---|---|
Formule moléculaire |
C13H17N5O |
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
N-(1-ethyltetrazol-5-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H17N5O/c1-4-18-13(15-16-17-18)14-12(19)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,14,15,17,19) |
Clé InChI |
VDUAREFZGKJZGV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



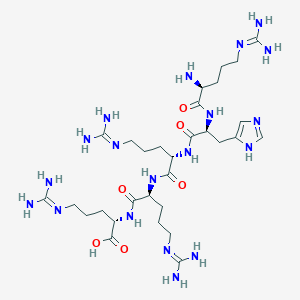
![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
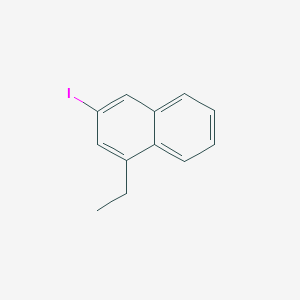
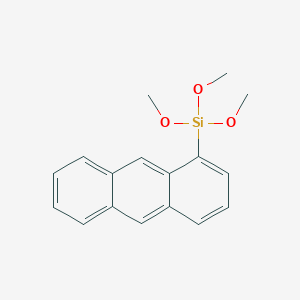
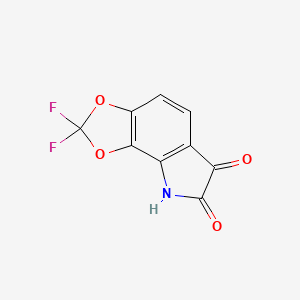
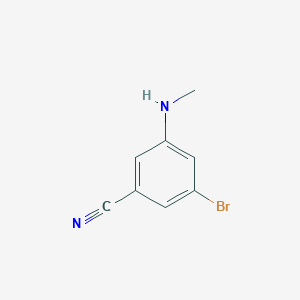
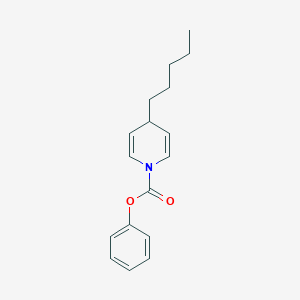
![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
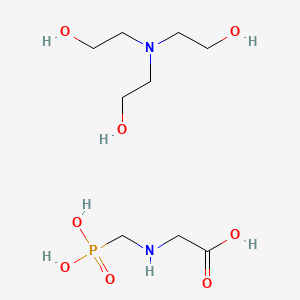
![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)
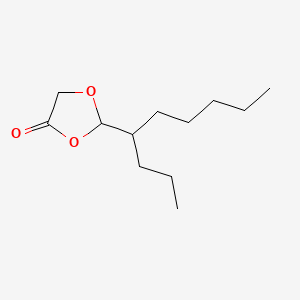
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)
